molecular formula C14H19NO2 B5612361 1-[(2-methylphenoxy)acetyl]piperidine

1-[(2-methylphenoxy)acetyl]piperidine

Cat. No.: B5612361
M. Wt: 233.31 g/mol
InChI Key: KJVNPTLVUIKDOQ-UHFFFAOYSA-N
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Description

1-[(2-Methylphenoxy)acetyl]piperidine is a piperidine derivative featuring a 2-methylphenoxy group attached via an acetyl linkage to the piperidine nitrogen. Piperidine derivatives are widely studied for their diverse pharmacological and chemical properties, including enzyme inhibition, receptor modulation, and antimicrobial activity .

  • N-Acetylpiperidine: A simpler derivative with an acetylated piperidine nitrogen, often used as a chemical intermediate .
  • 1-(2-Methoxyphenyl)piperidine derivatives: These highlight the impact of aromatic substituents on biological activity .
  • Fentanyl analogs: Piperidine-based opioids demonstrating the role of substituents in receptor binding .

This analysis focuses on structural, synthetic, and functional comparisons with these analogs.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-12-7-3-4-8-13(12)17-11-14(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVNPTLVUIKDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

Structural Analogues

N-Acetylpiperidine
  • Structure: Lacks the 2-methylphenoxy group, retaining only the acetylated piperidine core.
  • Key Differences: The absence of the aromatic phenoxy group reduces steric bulk and lipophilicity compared to 1-[(2-methylphenoxy)acetyl]piperidine.
1-(2-Methoxyphenyl)piperidine Derivatives
  • Structure : Methoxy-substituted phenyl group directly attached to piperidine.
Fentanyl Analogs
  • Structure : Piperidine core with a phenethyl substituent critical for µ-opioid receptor binding.
  • Key Differences: The 2-methylphenoxy-acetyl moiety in the target compound may reduce opioid activity but could confer selectivity for non-opioid targets, such as sigma receptors or enzymes .

Functional Analogues

Acetylcholinesterase (AChE) Inhibitors (e.g., E2020)
  • Structure: Bulky substituents (e.g., benzyl and dimethoxyindanone groups) enhance AChE affinity.
  • Comparison: The 2-methylphenoxy group in the target compound may offer moderate AChE inhibition, though less potent than E2020 (IC₅₀ = 5.7 nM) due to smaller hydrophobic substituents .
Sigma Receptor Ligands (e.g., (+)-3-PPP)
  • Structure : 3-Hydroxyphenyl and propyl groups drive sigma receptor selectivity.
  • Comparison: The acetyl-phenoxy moiety in the target compound could mimic these interactions, though its binding affinity would depend on the spatial arrangement of the methylphenoxy group .
PARP Inhibitors
  • Structure : Chloroethyl-piperidine derivatives (e.g., compound 14c) inhibit DNA repair enzymes.
  • Comparison : The acetyl group in the target compound may reduce electrophilicity compared to chloroethyl derivatives, limiting covalent binding to enzyme active sites .

Basicity and Reactivity

  • The acetyl group in 1-[(2-methylphenoxy)acetyl]piperidine reduces the basicity of the piperidine nitrogen compared to alkyl- or sulfonamide-substituted derivatives (e.g., 1-(2,2,2-trifluoroethyl)piperidine), altering solubility and target interactions .

Structure-Activity Relationships (SAR)

Substituent Impact on Activity Example Compound Reference
Acetyl group Reduces nitrogen basicity; enhances metabolic stability N-Acetylpiperidine
2-Methylphenoxy Increases lipophilicity and steric bulk; may confer sigma receptor selectivity Target Compound N/A
Chloroethyl (PARP inhibitors) Enhances electrophilicity for covalent enzyme binding 1-(2-Chloroethyl)piperidine
Benzyl-dimethoxyindanone Drives potent AChE inhibition via hydrophobic and π-π interactions E2020

Q & A

Q. What synthetic methodologies are commonly employed for 1-[(2-methylphenoxy)acetyl]piperidine, and how can reaction parameters be optimized?

The synthesis typically involves a multi-step process starting with the functionalization of the piperidine ring, followed by acylation with a 2-methylphenoxyacetyl group. Key steps include:

  • N-acylation : Reacting piperidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated intermediate .
  • Phenoxy group introduction : Substituting the chloride with 2-methylphenol under nucleophilic conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires strict stoichiometric control and inert atmosphere conditions .

Q. Which analytical techniques are prioritized for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring conformation. For example, the acetyl group’s carbonyl resonance appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 263.12) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though twinning in low-symmetry space groups may require SHELXL refinement .

Q. What in vitro assays are suitable for preliminary evaluation of antifungal activity?

Based on structural analogs (e.g., oxathiapiprolin), assays include:

  • Mycelial Growth Inhibition : Measure EC₅₀ values against Botrytis cinerea or Phytophthora infestans using agar dilution methods .
  • Spore Germination Assays : Quantify inhibition rates under controlled humidity and temperature .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally similar piperidine derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methylphenoxy with 4-fluorophenoxy) and compare IC₅₀ values across assays .
  • Meta-Analysis of Pharmacological Data : Cross-reference bioactivity datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific biases .

Q. What strategies improve crystallographic data interpretation for this compound under suboptimal conditions?

  • Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, particularly in monoclinic systems .
  • High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to resolve disorder in the phenoxy moiety .

Q. How can computational modeling predict target interactions given limited experimental data?

  • Molecular Docking : Use AutoDock Vina with fungal cytochrome bc₁ complex (PDB: 3CX5) as a template. Adjust protonation states of the piperidine nitrogen for accurate binding affinity predictions .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme interactions .

Q. What experimental designs mitigate gaps in ecotoxicological data for environmental risk assessment?

  • Tiered Testing : Begin with acute toxicity assays (e.g., Daphnia magna 48-hour LC₅₀), followed by chronic studies on soil mobility and bioaccumulation potential .
  • Read-Across Models : Leverage data from structurally related fungicides (e.g., oxathiapiprolin’s soil half-life of 30–60 days) to estimate persistence .

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